5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide is a synthetic organic compound with the molecular formula C21H22N2O3 and a molecular weight of 350.41 g/mol . This compound is known for its unique structure, which includes a furan ring, a pyridine ring, and a tert-butylphenoxy group. It has been studied for various applications in scientific research, particularly in the fields of chemistry and biology.
Preparation Methods
The synthesis of 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide typically involves multiple steps, starting with the preparation of key intermediates. One common synthetic route involves the following steps:
Preparation of 4-tert-butylphenol: This intermediate can be synthesized through the alkylation of phenol with isobutylene in the presence of an acid catalyst.
Formation of 4-tert-butylphenoxyacetic acid: This step involves the reaction of 4-tert-butylphenol with chloroacetic acid in the presence of a base.
Synthesis of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid: This intermediate is obtained by reacting 4-tert-butylphenoxyacetic acid with furan-2-carboxylic acid in the presence of a coupling agent such as DCC (dicyclohexylcarbodiimide).
Formation of the final compound: The final step involves the reaction of 5-[(4-tert-butylphenoxy)methyl]furan-2-carboxylic acid with pyridine-3-amine in the presence of a coupling agent like EDC (ethyl(dimethylaminopropyl)carbodiimide) to form this compound.
Chemical Reactions Analysis
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butylphenoxy group can be replaced by other nucleophiles such as halides or amines.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where it can form carbon-carbon bonds with other aromatic or aliphatic compounds.
Scientific Research Applications
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide has been studied for various scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: The compound is being explored for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide can be compared with other similar compounds, such as:
5-[(4-tert-butylphenoxy)methyl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: This compound has a similar structure but contains a triazole ring instead of a furan ring.
2-{[5-[(4-tert-butylphenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide: This compound also contains a tert-butylphenoxy group but has a different core structure with a triazole and sulfanyl group.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C21H22N2O3 |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
5-[(4-tert-butylphenoxy)methyl]-N-pyridin-3-ylfuran-2-carboxamide |
InChI |
InChI=1S/C21H22N2O3/c1-21(2,3)15-6-8-17(9-7-15)25-14-18-10-11-19(26-18)20(24)23-16-5-4-12-22-13-16/h4-13H,14H2,1-3H3,(H,23,24) |
InChI Key |
ADDHTLSQUNSMNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)NC3=CN=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.